trans-Dihydronarciclasine

Description

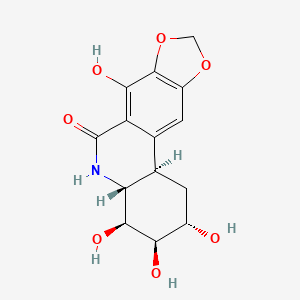

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

40042-05-5 |

|---|---|

Formule moléculaire |

C14H15NO7 |

Poids moléculaire |

309.27 g/mol |

Nom IUPAC |

(2S,3R,4S,4aR,11bR)-2,3,4,7-tetrahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |

InChI |

InChI=1S/C14H15NO7/c16-6-1-5-4-2-7-13(22-3-21-7)11(18)8(4)14(20)15-9(5)12(19)10(6)17/h2,5-6,9-10,12,16-19H,1,3H2,(H,15,20)/t5-,6+,9-,10-,12+/m1/s1 |

Clé InChI |

SBTGHBALOCEVOR-PUZXQUAOSA-N |

SMILES |

C1C2C(C(C(C1O)O)O)NC(=O)C3=C(C4=C(C=C23)OCO4)O |

SMILES isomérique |

C1[C@H]2[C@H]([C@@H]([C@@H]([C@H]1O)O)O)NC(=O)C3=C(C4=C(C=C23)OCO4)O |

SMILES canonique |

C1C2C(C(C(C1O)O)O)NC(=O)C3=C(C4=C(C=C23)OCO4)O |

Synonymes |

dihydronarciclasine dihydronarciclasine, (2S-(2alpha,3beta,4beta,4abeta,11bbeta))-isomer trans-dihydronarciclasine |

Origine du produit |

United States |

Natural Occurrence and Biosynthetic Pathways

Botanical Sources and Distribution

trans-Dihydronarciclasine is a member of the Amaryllidaceae alkaloids, a large and structurally diverse group of compounds found exclusively within plants of the Amaryllidaceae family. nih.gov This family is widely distributed, with a strong presence in tropical regions and centers of diversity in South Africa and the Andean region. nih.gov

The compound has been isolated from several species within this family. Notably, it is found in Hymenocallis littoralis (also known as Pancratium littorale), Hymenocallis caribea, and Hymenocallis latifolia. nih.govnih.govresearchgate.net Another significant botanical source is Zephyranthes candida. nih.gov While narciclasine (B1677919), a related compound, is found in various Narcissus species, the presence of this compound in this genus is less documented. nih.govnih.gov The compound has also been identified in Hippeastrum goianum. scielo.br

Table 1: Botanical Sources of this compound

| Genus | Species | Reference(s) |

| Hymenocallis | littoralis | nih.govnih.govresearchgate.net |

| caribea | nih.govresearchgate.net | |

| latifolia | nih.govresearchgate.net | |

| Zephyranthes | candida | nih.gov |

| Hippeastrum | goianum | scielo.br |

Advanced Isolation and Purification Methodologies for Research Scale

The isolation of this compound from its natural sources involves a multi-step process that typically begins with the extraction of plant material, often the bulbs, with a solvent or a mixture of solvents. scielo.brscispace.com The resulting crude extract is then subjected to various purification techniques to isolate the target compound.

Chromatography is a cornerstone of the isolation process. iipseries.orgcmfri.org.in

Column Chromatography: This technique is widely used for the initial purification of the crude extract. cmfri.org.innih.gov The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a solvent system. nih.gov Different compounds in the extract travel through the column at different rates, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): For finer separation and purification, HPLC is often employed. iipseries.org This high-resolution technique can effectively separate complex mixtures of alkaloids. iipseries.org Preparative HPLC is crucial for obtaining larger quantities of the pure compound. iipseries.org

Thin-Layer Chromatography (TLC): TLC is a rapid and valuable tool for monitoring the progress of the separation during column chromatography. iipseries.orgnih.gov It helps in identifying the fractions containing the desired compound. nih.gov The separated spots on the TLC plate can be visualized under UV light or by using a developing agent like phosphomolybdic acid. nih.gov

Elucidation of Biosynthetic Precursors and Intermediates

The biosynthesis of this compound, like other Amaryllidaceae alkaloids, follows the Norbelladine pathway. d-nb.infoub.edu This pathway begins with the amino acids L-phenylalanine and L-tyrosine. ub.edu

The key precursor for all Amaryllidaceae alkaloids is norbelladine . d-nb.infoub.edu This pivotal intermediate is formed from the condensation of tyramine (B21549) (derived from tyrosine) and protocatechuic aldehyde (derived from phenylalanine) to form a Schiff base, which is subsequently reduced. d-nb.infoub.edu

From norbelladine, the pathway to narciclasine-type alkaloids, including this compound, involves a specific type of oxidative coupling. The central precursor, O-methylnorbelladine, is formed through methylation. d-nb.info The biosynthesis of narciclasine is suggested to proceed through a para-para phenol (B47542) coupling reaction of O-methylnorbelladine. d-nb.info

Enzymatic Steps and Genetic Basis of Biosynthesis

The biosynthesis of Amaryllidaceae alkaloids involves a series of enzymatic reactions. Key enzyme groups implicated in this process include oxidoreductases, transferases, and lyases. rsc.org

Oxidoreductases: Cytochrome P450 (CYP) enzymes play a crucial role in catalyzing oxidative coupling reactions and the formation of methylenedioxy bridges, which are common structural features in these alkaloids. rsc.org

Stereoselective Enzymes: The biosynthesis also requires enzymes that can create specific stereoisomers, leading to the formation of (S)-enantiomers. rsc.org

While the general enzymatic steps are understood, the specific genes encoding the enzymes responsible for each step in the this compound biosynthetic pathway are still an area of active research. scilit.com

Chemoenzymatic and Biocatalytic Approaches to Biosynthetic Studies

The complexity of the total synthesis of this compound and its analogues has led researchers to explore chemoenzymatic and biocatalytic approaches. nih.govacs.orgresearchgate.net These methods combine chemical synthesis with enzymatic reactions to achieve more efficient and selective production of these compounds.

Biocatalytic approaches have been successfully used to synthesize the major Amaryllidaceae alkaloids, often relying on the enzymatic dioxygenation of specific aromatic precursors. acs.orgresearchgate.net These strategies can provide access to both natural and unnatural analogues of this compound, which are valuable for structure-activity relationship studies. researchgate.net For instance, chemoenzymatic methods have been developed for the synthesis of related compounds like 7-deoxypancratistatin (B1221876) and trans-dihydrolycoricidine. acs.org

Chemical Synthesis and Structure Activity Relationship Sar Studies

Strategies for Total Synthesis of trans-Dihydronarciclasine

The pursuit of a viable total synthesis of this compound has spurred the development of innovative chemical methodologies. These strategies can be broadly categorized into racemic and enantioselective approaches, each with its own set of key reactions and challenges.

Racemic Total Synthesis Approaches

Initial forays into the synthesis of this compound focused on producing the racemic mixture, a common strategy to first establish a viable synthetic route before tackling the complexities of stereocontrol.

Diels-Alder Cycloaddition: A notable racemic total synthesis of (±)-trans-dihydronarciclasine was achieved utilizing a highly endo-selective Diels-Alder cycloaddition. nih.gov This key step involved the reaction of 3,5-dibromo-2-pyrone to construct the core carbocyclic framework of the molecule. nih.govepa.gov The Diels-Alder reaction is a powerful tool in organic synthesis that allows for the formation of six-membered rings with good control over regioselectivity and stereoselectivity.

Curtius Rearrangement: In another approach, the Curtius rearrangement played a pivotal role in constructing the phenanthridinone skeleton. acs.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by a nucleophile to form a variety of functional groups, including the lactam moiety present in this compound.

| Racemic Synthesis Strategy | Key Reaction | Starting Material/Key Intermediate | Reference |

| Cho, et al. | Diels-Alder Cycloaddition | 3,5-dibromo-2-pyrone | nih.govepa.gov |

| Unspecified | Curtius Rearrangement | Aryllithium 4 and enoate 5 | acs.org |

Enantioselective Total Synthesis Approaches

To access the biologically active enantiomer, (+)-trans-dihydronarciclasine, researchers have developed several enantioselective total syntheses. These methods employ chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions.

Organocatalytic Michael Addition: The first enantioselective total synthesis of (-)-trans-dihydronarciclasine, the enantiomer of the natural product, was accomplished starting from vanillin. nih.govepa.gov The cornerstone of this synthesis was an asymmetric, organocatalytic Michael addition to create a key optically active nitropentanone intermediate with excellent enantioselectivity (>99% ee). nih.govepa.gov This reaction was catalyzed by a cinchona alkaloid-based organocatalyst, (8S,9S)-9-amino(9-deoxy)epiquinine. nih.govepa.gov

Asymmetric Conjugate Addition: Another powerful strategy for the enantioselective synthesis of (+)-trans-dihydronarciclasine involves a chiral ligand-controlled asymmetric conjugate addition. acs.orgnih.gov This method efficiently constructs the phenanthridine (B189435) skeleton in an enantiomerically pure form. nih.gov The reaction utilizes a chiral diether ligand to mediate the addition of an aryllithium species to an enoate, setting a crucial stereocenter that guides the formation of the subsequent stereogenic centers. acs.org

A critical aspect of any total synthesis is the stereoselective formation of key intermediates that contain the necessary stereochemical information for the final target molecule.

In one enantioselective synthesis, an amino acid ester-enolate Claisen rearrangement was employed to define two of the five stereogenic centers of the natural product. nih.gov

The remaining three stereocenters were then established in a highly stereocontrolled manner from a γ,δ-unsaturated ester functional group, a product of the Claisen rearrangement. nih.gov

Another approach achieved the stereoselective formation of a cyclic allyl alcohol derivative as a pivotal intermediate for the synthesis of this compound analogues. researchgate.net The stereoselectivity in this case was attributed to the axial attack of a hydride reagent, directed by coordination with a calcium ion. researchgate.net

The development of novel catalytic systems has been instrumental in advancing the asymmetric synthesis of this compound and its analogues.

Organocatalysts, particularly those derived from cinchona alkaloids like (8S,9S)-9-amino(9-deoxy)epiquinine, have proven highly effective in achieving excellent enantioselectivities in Michael addition reactions. nih.govepa.govnih.gov

Chiral ligand-controlled copper-catalyzed asymmetric conjugate addition has also emerged as a robust method for constructing the chiral core of pancratistatin-class alkaloids. acs.org

A catalytic enantioselective regiodivergent nitroso-Diels-Alder reaction has also been reported as a key step in a total synthesis of (+)-trans-dihydronarciclasine. nih.gov

| Enantioselective Strategy | Key Reaction | Catalyst/Reagent | Key Intermediate | Reference |

| Varró, et al. | Organocatalytic Michael Addition | (8S,9S)-9-amino(9-deoxy)epiquinine | Optically active nitropentanone | nih.govepa.gov |

| Unspecified | Asymmetric Conjugate Addition | Chiral diether ligand | Enantiomerically pure phenanthridine skeleton | acs.orgnih.gov |

| Jana & Studer | Nitroso Diels-Alder Reaction | Not specified | Not specified | nih.gov |

Semi-Synthesis and Derivatization from Related Alkaloids

Semi-synthesis, which involves the chemical modification of naturally occurring compounds, offers an alternative and often more direct route to complex molecules like this compound and its derivatives.

this compound was originally reported as a hydrogenation product of the more abundant natural product, narciclasine (B1677919). acs.org

Researchers have also explored the semi-synthesis of novel this compound derivatives containing a 1,4-benzodioxane (B1196944) moiety, starting from related alkaloid structures. nih.gov These semi-synthetic efforts are crucial for structure-activity relationship (SAR) studies, allowing for the exploration of how modifications to the core structure affect biological activity. researchgate.net

Challenges and Innovations in Synthetic Routes

The synthesis of this compound is not without its challenges. The dense and specific arrangement of functional groups and stereocenters requires precise control throughout the synthetic sequence.

Stereocontrol: Achieving the correct relative and absolute stereochemistry of the five contiguous stereocenters on the cyclohexane (B81311) ring is a primary challenge. acs.org

Ring Formation: The construction of the fused ring system, particularly the B-ring of the phenanthridinone core, has necessitated innovative cyclization strategies. One such innovation is the use of a regioselective Friedel-Crafts-type cyclization via an isocyanate intermediate derived from an N-Boc group, which proved superior to conventional methods. nih.gov

Innovation: The field has seen continuous innovation, including the development of novel catalytic systems for asymmetric reactions and the application of powerful synthetic transformations like the Diels-Alder reaction and various named rearrangements in creative ways to overcome synthetic hurdles. jocpr.commdpi.comlibretexts.org

The quest to harness the therapeutic potential of this compound has spurred extensive research into its chemical synthesis and the creation of novel derivatives. These efforts are aimed at elucidating the structural features critical for its biological activity and developing analogues with improved properties.

Rational Design Principles for Structural Modification

The structural modification of this compound is guided by rational design principles aimed at optimizing its biological profile. unimi.it A primary objective is to enhance therapeutic efficacy while potentially reducing inherent toxicity. mcmaster.ca This involves a systematic approach where modifications are planned based on existing knowledge of the compound's mechanism of action and its metabolic pathways.

Key strategies in the rational design of new analogues include:

Simplification of the molecular structure: Creating derivatives that are easier to synthesize while retaining the core pharmacophore.

Modification of peripheral functional groups: Altering substituents on the phenanthridone scaffold to probe their influence on activity and selectivity.

Introduction of new functionalities: Incorporating groups that may improve physicochemical properties or enable new interactions with biological targets.

Stereochemical diversification: Synthesizing various stereoisomers to understand the spatial requirements for activity. nih.gov

These design principles are iterative; the biological data obtained from newly synthesized analogues continually refines the SAR models, guiding the next round of structural modifications. gardp.orgcollaborativedrug.com

Synthesis of Ring-Modified Analogues (e.g., Ring A, B, C modifications)

Significant synthetic effort has been directed towards modifying the three rings (A, B, and C) of the this compound scaffold.

Ring A Modifications: The aromatic A ring has been a primary target for modification. Researchers have successfully synthesized a variety of analogues with different substitution patterns on this ring to explore their impact on biological activity. nih.gov

Methoxy (B1213986) and Ethoxy Analogues: Several new this compound analogues featuring methoxy or ethoxy groups on ring A have been stereoselectively synthesized. thieme-connect.com

1,4-Benzodioxane Derivatives: Analogues where the methylenedioxy bridge (the 1,3-benzodioxole (B145889) scaffold) is replaced by a 1,4-benzodioxane moiety have been prepared in both racemic and optically active forms. nih.gov

Additional Methoxy Groups: An efficient 17-step stereoselective synthesis was developed to create a pivotal intermediate for producing analogues with an extra methoxy group at the 11-position of ring A, starting from methyl gallate. researchgate.net

Truncated Analogues: Ring-A truncated derivatives have also been synthesized to assess the importance of the entire aromatic system. researchgate.net

Asymmetric Synthesis: Constructive routes for ring-A modified derivatives have been developed via asymmetric chemical syntheses, providing further insights for SAR studies. mcmaster.ca

Ring B and C Modifications: While Ring A has been a major focus, other syntheses have targeted modifications on the B and C rings. Literature syntheses have involved changing substituents on rings B or C, often leaving ring A untouched, to understand the role of the aminocyclitol portion of the molecule. researchgate.netresearchgate.net These modifications are crucial for understanding the stereochemical and functional requirements of the hydroxylated core.

Stereochemical Variations and Their Synthetic Access

The stereochemistry of this compound, with its five contiguous chiral centers, is critical to its biological activity. mcmaster.ca The trans-fusion of the B and C rings is a defining feature.

Stereoselective Synthesis: Highly stereoselective total syntheses have been developed to access the natural (+)-trans-dihydronarciclasine. nih.gov These methods often establish the stereocenters in a controlled manner. For instance, an amino acid ester-enolate Claisen rearrangement can define two stereocenters, with the remaining three created via a vinylogous ester intermediate. nih.gov

Enantioselective Synthesis: The synthesis of optically active forms, including the natural enantiomer and its unnatural counterpart (ent-trans-dihydronarciclasine), has been achieved with high enantioselectivity (up to 99% ee) using organocatalysts like (8S,9S)-9-amino(9-deoxy)epiquinine. thieme-connect.comresearchgate.net

Cis/Trans Isomerism: The importance of the trans-ring juncture is highlighted by the fact that the synthetic cis-isomer, where the B and C rings are fused differently, was found to be completely inactive in antiviral assays, in stark contrast to the potent activity of the natural trans-isomer. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies correlate the chemical structure of a molecule with its biological activity. gardp.orgtaylorandfrancis.com For this compound, these investigations are crucial for identifying the pharmacophore—the essential structural features responsible for its potent effects.

Identification of Essential Structural Motifs for Biological Activity (e.g., Hydroxy groups, Benzodioxole scaffold, Ring juncture)

Through the synthesis and biological evaluation of numerous analogues, key structural motifs essential for the activity of this compound have been identified. nih.gov

Hydroxy Groups: The presence and stereochemistry of the hydroxyl groups on the C-ring are critical. A SAR study indicated that the hydroxy group at position 7 is essential for antiproliferative activity. nih.gov

Benzodioxole Scaffold: The rigid, 1,3-benzodioxole structure of ring A is considered a crucial element for maintaining high potency. nih.gov Modifications that replace this group often lead to a decrease in activity.

Ring Juncture: As noted previously, the trans-stereochemistry at the junction of rings B and C is indispensable for activity. The corresponding cis-isomers are typically inactive, demonstrating a strict spatial requirement for the molecule's interaction with its biological target. nih.gov

Lactam Moiety: The phenanthridone core, specifically the lactam (amide) in ring B, is another important feature of the pharmacophore.

Impact of Specific Functional Group Modifications on Potency and Selectivity

Modifying specific functional groups has provided a more granular understanding of the SAR of this compound. Generally, any chemical alteration to the natural backbone tends to result in compounds with weaker activity or even a complete loss of effect, underscoring the highly optimized nature of the natural product. researchgate.net

| Modification Location | Modification | Impact on Biological Activity | Reference |

| Ring A | Replacement of 1,3-benzodioxole | Reduced antiproliferative activity | nih.gov |

| Ring B (Lactam) | Reduction of carbonyl; N-alkylation | Generally leads to decreased or loss of activity | researchgate.net |

| Ring C (Position 7) | Removal of hydroxyl group (7-deoxy analogues) | Significant reduction in potency | nih.govnih.gov |

| Ring C (Other OH groups) | Acetylation or other modifications | Variable, but often reduces activity | nih.gov |

| Ring B/C Juncture | trans to cis isomerization | Complete loss of activity | nih.gov |

One of the most telling modifications is the synthesis of 7-deoxy-trans-dihydronarciclasine (B1214033). nih.gov While still possessing some activity, its potency is significantly lower than that of the parent compound, confirming the vital role of the 7-hydroxyl group. nih.gov Similarly, modifications to the lactam carbonyl, such as reduction or conversion to ureas, have been shown to be detrimental to activity. researchgate.net

Correlating Stereochemistry with Biological Profile

The stereochemical arrangement of atoms and functional groups within the complex, densely functionalized aminocyclitol core of Amaryllidaceae alkaloids is a critical determinant of their biological activity. researchgate.net In the case of this compound and its analogues, specific stereochemical features are indispensable for their potent anticancer and antiviral effects. Research has consistently shown that even minor alterations to the molecule's three-dimensional structure can lead to a dramatic reduction or complete abolition of its biological profile. researchgate.netnih.gov

The most crucial stereochemical feature for the biological activity of dihydronarciclasine (B1211861) is the trans-fusion of the B/C rings. Studies directly comparing the synthetic trans-isomer with the corresponding cis-isomer have found the cis-analogue to be completely inactive. nih.gov This highlights the rigid stereochemical requirement of the biological target, which can only accommodate the specific spatial orientation provided by the trans-configured scaffold.

Further investigations into the antiviral properties of this class of compounds have reinforced the stringency of the stereochemical requirements. Natural (+)-trans-dihydronarciclasine was identified as a highly potent anti-flaviviral agent. researchgate.net However, modifications such as the introduction of a cis-fused B/C-ring junction, or the presence of deoxy or epimeric alcohols in the cyclohexane portion of the molecule, led to compounds with significantly diminished or no antiviral activity. researchgate.net Similarly, derivatives like cis-dihydronarciclasine tetracetate and O-methyl-cis-dihydronarciclasine demonstrated a complete lack of activity in anticancer assays. nih.gov

Research Findings on Stereochemistry and Biological Activity

The following table summarizes the impact of stereochemical modifications on the biological activity of dihydronarciclasine analogues, based on findings from various studies.

| Compound | Key Stereochemical Feature | Observed Biological Activity | Source |

|---|---|---|---|

| (+)-trans-Dihydronarciclasine | Natural trans-fused B/C rings | Potent anticancer and antiviral activity. researchgate.netnih.gov | researchgate.netnih.gov |

| cis-Dihydronarciclasine | Synthetic cis-fused B/C rings | Completely inactive. nih.gov | nih.gov |

| Analogues with epimeric alcohols | Altered stereochemistry of hydroxyl groups on the cyclohexane ring | Significantly reduced or no antiviral activity. researchgate.net | researchgate.net |

| cis-Dihydronarciclasine tetracetate | cis-fused rings with acetylated hydroxyls | Complete lack of activity. nih.gov | nih.gov |

| O-methyl-cis-dihydronarciclasine | cis-fused rings with a methylated hydroxyl group | Complete lack of activity. nih.gov | nih.gov |

Molecular and Cellular Mechanisms of Action Preclinical Focus

Interaction with Specific Molecular Targets

trans-Dihydronarciclasine exerts its effects by engaging with several specific molecular targets within the cell, leading to the disruption of fundamental cellular processes.

Ribosomal Binding and Protein Biosynthesis Inhibition

A primary mechanism of action for Amaryllidaceae isocarbostyrils, including narciclasine (B1677919) and by extension its derivative this compound, is the potent inhibition of protein biosynthesis. scispace.comd-nb.info These compounds are known to target the 60S large ribosomal subunit, thereby interfering with the elongation step of translation. d-nb.inforsc.org By binding to the A-site on the ribosome, they inhibit peptide bond formation. d-nb.info This disruption of protein synthesis is a key contributor to their cytostatic and cytotoxic effects on cancer cells.

Enzyme Modulation

This compound and its derivatives have been shown to modulate the activity of several key enzymes involved in cell cycle regulation and other critical cellular functions.

Aurora Kinases: While direct studies on this compound's effect on Aurora kinases are limited, the broader class of Amaryllidaceae alkaloids has been investigated for their impact on cell cycle kinases. scispace.comambeed.comtargetmol.cn Aurora kinases are crucial for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis. nih.govfrontiersin.org

Topoisomerase I: Computational studies have explored the interaction of this compound with Topoisomerase I, an enzyme critical for resolving DNA supercoiling during replication and transcription. mdpi.comresearchgate.netdntb.gov.ua These in silico analyses suggest that this compound can bind to Topoisomerase I, with a calculated binding energy of -44.76 kcal/mol, indicating a potential inhibitory effect. mdpi.com

α-Secretase: A derivative, 7-deoxy-trans-dihydronarciclasine (B1214033), has been found to activate α-secretase in a substrate-specific manner. researcher.lifeomicsdi.orgdntb.gov.uanih.gov This enzyme is involved in the non-amyloidogenic processing of the amyloid precursor protein (APP). researcher.lifefrontiersin.org By promoting α-secretase activity, 7-deoxy-trans-dihydronarciclasine increases the production of the neuroprotective soluble APPα fragment and reduces the generation of amyloid-beta peptides. researcher.lifenih.gov

Modulation of Protein-Protein Interactions

This compound can influence cellular processes by altering crucial protein-protein interactions.

eEF1A: Narciclasine, a closely related compound, directly binds to the eukaryotic elongation factor 1A (eEF1A). nih.gov This interaction is significant as eEF1A is not only a key component of the protein synthesis machinery, delivering aminoacyl-tRNAs to the ribosome, but also plays a role in actin bundling and cytoskeleton organization. nih.govbiorxiv.org Targeting eEF1A is considered a promising strategy, particularly in apoptosis-resistant cancers like melanoma. nih.gov

Modulation of Intracellular Signaling Pathways

The interaction of this compound with its molecular targets triggers a cascade of events that modulate intracellular signaling pathways, ultimately leading to programmed cell death in cancer cells.

Induction of Apoptosis (Programmed Cell Death)

A significant outcome of this compound treatment in cancer cells is the induction of apoptosis. nih.govthieme-connect.com This programmed cell death is a crucial mechanism for its anti-tumor activity. Studies have shown that a synthetic version of this compound (HYU-01) induces apoptosis in acute myeloid leukemia (AML) cell lines and primary leukemic blasts. nih.gov Similarly, research on a mixture of alkaloids from Hymenocallis littoralis, which includes 7-deoxy-trans-dihydronarciclasine, demonstrated apoptosis induction in HepG-2 liver cancer cells. nih.govwaocp.org

The apoptotic program initiated by this compound involves the activation of the caspase cascade, a family of proteases that execute cell death.

In acute myeloid leukemia cells, treatment with synthetic this compound led to the activation of caspase-3, -8, and -9. nih.gov The activation of these caspases is a hallmark of apoptosis.

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The activation of caspase-8 suggests the involvement of the extrinsic pathway. researchgate.net The activation of caspase-9 points to the engagement of the intrinsic pathway, which is often triggered by the release of cytochrome c from the mitochondria into the cytosol. researchgate.netembopress.org

Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates caspase-9. embopress.orgnih.gov Caspase-9 then activates downstream effector caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. embopress.org In some cell types, the extrinsic pathway, initiated by caspase-8, can also lead to the cleavage of the protein Bid, which then translocates to the mitochondria to induce cytochrome c release, thereby amplifying the apoptotic signal through the intrinsic pathway. nih.gov While direct evidence for cytochrome c release by this compound is linked to its broader family of compounds, the activation of caspase-9 strongly implies this upstream event. nih.govresearchgate.net

Table 1: Investigated Molecular Targets of trans-Dihydronarciclasine and its Derivatives

| Target | Finding | Cell/System | Derivative |

|---|---|---|---|

| Ribosome | Inhibits protein biosynthesis by binding to the 60S subunit. | Yeast, Rabbit Reticulocytes | Narciclasine |

| Topoisomerase I | Computationally predicted to bind and potentially inhibit the enzyme. | In silico | trans-Dihydronarciclasine |

| α-Secretase | Activates the enzyme, increasing non-amyloidogenic APP processing. | HeLa cells stably transfected with APP | 7-deoxy-trans-dihydronarciclasine |

| eEF1A | Directly binds to this elongation factor. | Melanoma cells | Narciclasine |

Table 2: Apoptotic Effects of trans-Dihydronarciclasine and its Derivatives

| Effect | Cell Line | Derivative |

|---|---|---|

| Apoptosis Induction | Acute Myeloid Leukemia (HL-60) | Synthetic (±) trans-dihydronarciclasine (HYU-01) |

| Apoptosis Induction | Jurkat cells | trans-Dihydronarciclasine |

| Apoptosis Induction | HepG-2 (liver cancer) | 7-deoxy-trans-dihydronarciclasine (as part of an alkaloid mixture) |

| Caspase Activation | Acute Myeloid Leukemia (HL-60) | Synthetic (±) trans-dihydronarciclasine (HYU-01) |

Cell Cycle Arrest Mechanisms (e.g., G1, S, G2/M phases)

This compound has demonstrated a potent ability to induce cell cycle arrest, primarily in the G1 phase. In studies using HL-60 acute myeloid leukemia cells, a synthetic (±) this compound compound efficiently induced G1 arrest. nih.govnih.gov This arrest is orchestrated by a coordinated modulation of key cell cycle regulatory proteins.

The expression levels of several cyclin-dependent kinases (CDKs), including CDK2, CDK4, and CDK6, were found to be decreased in a time-dependent manner following treatment with the compound. nih.govnih.gov Similarly, the levels of cyclin E and cyclin A, which are crucial for the G1/S transition and S phase progression, were also reduced. nih.gov In contrast, the expression of cyclin D1 was reported to be up-regulated in one study. nih.gov

A significant finding is the upregulation of the CDK inhibitor p27. nih.govnih.gov This protein was observed to have enhanced binding to CDK2, CDK4, and CDK6, leading to a decrease in their kinase activities. nih.gov The reduced activity of CDK2-associated kinase results in the hypophosphorylation of the retinoblastoma protein (Rb), a key event in enforcing the G1 checkpoint and preventing entry into the S phase. nih.gov

In contrast, a mixture of alkaloids containing 7-deoxy-trans-dihydronarciclasine was found to cause G2/M phase arrest in HepG-2 cells, which was associated with the upregulation of CyclinB1 and CDK1. ontosight.aisemanticscholar.org

Table 2: Modulation of Cell Cycle Regulatory Proteins by this compound in HL-60 Cells

| Protein | Role in Cell Cycle | Effect of this compound | Reference |

| CDK2, CDK4, CDK6 | G1 progression | Decreased expression | nih.govnih.gov |

| Cyclin A, Cyclin E | G1/S transition, S phase | Decreased expression | nih.gov |

| p27 | CDK inhibitor | Upregulated expression and binding to CDKs | nih.govnih.gov |

| Rb protein | G1 checkpoint | Hypophosphorylation | nih.gov |

Autophagy Modulation

While direct evidence for the modulation of autophagy by this compound is limited in the current scientific literature, studies on the closely related compound narciclasine suggest a potential role in this cellular process. Narciclasine has been reported to induce autophagy-dependent apoptosis in triple-negative breast cancer cells. Additionally, narciclasine has been shown to attenuate sepsis-induced myocardial injury by modulating autophagy. These findings hint that this compound may also possess the ability to influence autophagic pathways, although further specific research is required to confirm this.

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

This compound and its derivatives have been shown to exert regulatory effects on key inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. In a study on acute myeloid leukemia cells, (±) this compound treatment led to the downregulation of ERK and P90RSK, both of which are components of the MAPK signaling cascade. nih.gov

Research on 7-deoxy-trans-dihydronarciclasine has demonstrated its ability to inhibit neuroinflammation. nih.govresearchgate.netnih.gov In experimental models, it attenuated the expression of pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) in the cerebral cortex. nih.govnih.gov It also suppressed the production of nitric oxide, prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), and interleukin-6 (IL-6) in lipopolysaccharide-activated microglial cells, while promoting the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govnih.gov The broader class of Amaryllidaceae alkaloids, to which this compound belongs, is known to mediate inflammatory pathways by modulating both pro-inflammatory (e.g., NF-κB, TNF-α) and anti-inflammatory (e.g., IL-10) factors.

Oxidative Stress Response Modulation

Direct and detailed preclinical studies focusing on the modulation of the oxidative stress response by this compound are not extensively available. However, research on related compounds and extracts provides some insight. For instance, an alkaloid fraction containing tazettine, a compound from the same family, was shown to suppress UVB-induced reactive oxygen species (ROS) production. Furthermore, in a broader study on broilers, 7-deoxy-trans-dihydronarciclasine triacetate was identified as a metabolite that was upregulated in a group treated with a probiotic that attenuated oxidative stress. The related compound narciclasine has been noted to have anti-inflammatory properties, which are often linked to the modulation of oxidative stress. nih.gov These findings suggest a potential, yet unconfirmed, role for this compound in modulating cellular responses to oxidative stress.

Effects on Key Cellular Processes in Preclinical Models

The molecular mechanisms of this compound detailed above translate into significant effects on key cellular processes in preclinical models. Its ability to induce apoptosis through both intrinsic (Bcl-2 family regulation) and extrinsic (Fas pathway) signaling, coupled with its capacity to halt the cell cycle, underscores its potent anti-proliferative effects observed in various cancer cell lines, particularly in acute myeloid leukemia. nih.govnih.gov The regulation of inflammatory signaling pathways like MAPK and the potential modulation of NF-κB highlight its anti-inflammatory properties, which have been demonstrated in models of neuroinflammation with the related compound 7-deoxy-trans-dihydronarciclasine. nih.govnih.gov While its direct roles in autophagy and oxidative stress modulation require further elucidation, the existing data on related compounds suggest that these processes may also be influenced by this compound.

Inhibition of Cell Proliferation in Various Cancer Cell Lines (in vitro)

This compound has demonstrated significant cytostatic and cytotoxic activity across a range of human cancer cell lines in preclinical in vitro studies. Its potency is notably high, with growth inhibitory effects observed at nanomolar concentrations.

Research has shown that this compound exhibits potent growth inhibition against the U.S. National Cancer Institute's (NCI) 60-cell line panel, with a mean GI50 (concentration for 50% growth inhibition) of 12.6 nM. nih.gov This activity is stereospecific, as its cis-isomer is significantly less active, showing a mean panel GI50 of 3800 nM. nih.gov The compound has also displayed strong inhibitory effects against P388 lymphocytic leukemia cells, with an ED50 of 0.0032 μg/mL. nih.gov

Further studies have highlighted its efficacy in specific cancer types. In a panel of five human melanoma cell lines, this compound demonstrated IC50 values (concentration for 50% inhibition) of approximately 40 nM. dntb.gov.ua A synthetic variant, (±)this compound (referred to as HYU-01), was shown to inhibit the proliferation of various human acute myeloid leukemia (AML) cell lines as well as primary leukemia cells from AML patients, with IC50 values in the range of 50 to 100 nM. thieme-connect.com

The mechanism underlying this anti-proliferative activity involves the induction of cell cycle arrest. In HL-60 AML cells, treatment with synthetic (±)this compound led to an arrest in the G1 phase of the cell cycle. thieme-connect.com In contrast, a mixture of alkaloids where the related compound 7-deoxy-trans-dihydronarciclasine was a major component, was found to cause cell cycle arrest at the G2/M checkpoint in HepG-2 liver cancer cells. justia.com

Table 1: In vitro Anti-proliferative Activity of this compound and Related Compounds

| Compound/Variant | Cell Line(s) | Assay | Endpoint | Result | Citation |

|---|---|---|---|---|---|

| trans-Dihydronarciclasine | NCI 60-Cell Line Panel | Growth Inhibition | GI50 | 12.6 nM (mean) | nih.gov |

| cis-Dihydronarciclasine | NCI 60-Cell Line Panel | Growth Inhibition | GI50 | 3800 nM (mean) | nih.gov |

| trans-Dihydronarciclasine | P388 Lymphocytic Leukemia | Growth Inhibition | ED50 | 0.0032 µg/mL | nih.gov |

| trans-Dihydronarciclasine | Melanoma Cell Lines (5) | MTT Assay | IC50 | ~40 nM | dntb.gov.ua |

| (±)trans-Dihydronarciclasine (HYU-01) | Human AML Cell Lines | Proliferation Assay | IC50 | 50-100 nM | thieme-connect.com |

| Alkaloid Mixture (AHL)¹ | HepG-2, SGC-7901, MCF-7 | SRB Assay | Inhibition | Dose-dependent | justia.com |

¹AHL is a mixture of alkaloids containing 27.65% 7-deoxy-trans-dihydronarciclasine. justia.com

Differentiation Induction

The primary mechanism of action identified for this compound's anti-cancer effects is the inhibition of proliferation through cell cycle arrest, rather than direct induction of cellular differentiation. thieme-connect.com Studies on a synthetic version of this compound in human acute myeloid leukemia (AML) HL-60 cells demonstrated that the compound efficiently induces a G1 phase arrest. thieme-connect.com This arrest is associated with a time-dependent decrease in the expression levels of key cell cycle proteins, including CDK2, CDK4, CDK6, cyclin E, and cyclin A. thieme-connect.com Concurrently, the compound increases the expression of the cyclin-dependent kinase inhibitor p27kip1 and enhances its binding to CDK2, CDK4, and CDK6, leading to hypophosphorylation of the retinoblastoma (Rb) protein. thieme-connect.com While some related phenanthridinone alkaloids have been noted for their potential to work synergistically with agents like all-trans retinoic acid (ATRA) to induce differentiation in myeloid leukemic cells, direct evidence for this compound acting as a differentiation-inducing agent on its own is not established. nih.gov

Anti-angiogenic Effects (in vitro models)

This compound is recognized as a compound with anti-angiogenic properties. justia.com While detailed mechanistic studies on this compound itself are limited, extensive research on its direct precursor, narciclasine, provides significant insight into the anti-angiogenic actions of this class of compounds.

Narciclasine effectively inhibits key processes of angiogenesis in in vitro models using human primary endothelial cells. nih.govscispace.com It has been shown to inhibit the proliferation, migration (both undirected and directed), and angiogenic sprouting of these cells. nih.govscispace.com Furthermore, narciclasine prevents the formation of capillary-like networks by endothelial cells on Matrigel. nih.govscispace.com

The underlying mechanism for these effects is linked to the inhibition of protein biosynthesis in endothelial cells. nih.govscispace.com Narciclasine reduces de novo protein synthesis by approximately 50% without causing significant cytotoxicity. nih.gov This leads to a diminished presence of proteins with a short half-life that are crucial for angiogenesis, most notably the Vascular Endothelial Growth Factor Receptor 2 (VEGF receptor 2). nih.govscispace.com The downregulation of this key receptor is a primary basis for narciclasine's anti-angiogenic activity. nih.govscispace.com Given that this compound is a direct derivative of narciclasine and belongs to the same Amaryllidaceae isocarbostyril class, it is presumed to share similar anti-angiogenic mechanisms.

Inhibition of Cell Migration and Invasion

The Amaryllidaceae isocarbostyrils, including this compound and the closely related narciclasine, are known to interfere with cell migration, a critical process in both angiogenesis and cancer metastasis. thieme-connect.comnih.govulisboa.pt The mechanism is thought to be linked to the disruption of the actin cytoskeleton. thieme-connect.comnih.gov

Studies on narciclasine show that at non-toxic concentrations (30-90 nM), it impairs the organization of the actin cytoskeleton in cancer cells. acs.org This effect is considered central to its ability to inhibit cell motility. thieme-connect.comulisboa.pt The eukaryotic translation elongation factor eEF1A, which plays a role in both protein synthesis and the regulation of the actin cytoskeleton, has been identified as a target for Amaryllidaceae isocarbostyrils. thieme-connect.comnih.gov By targeting eEF1A, these compounds can affect cell morphology and migration. nih.gov

While direct studies on the anti-invasive properties of this compound are not widely reported, research on other Amaryllidaceae alkaloids demonstrates the potential of this chemical class. For instance, lycorine (B1675740) has been shown to possess anti-migratory and anti-invasive properties in human colon cancer cells. mdpi.com A study on narciclasine, however, found that while it inhibited migratory processes, it did not affect the invasive capacity of human cervix carcinoma cells in a collagen invasion assay, suggesting that its effects may be more specific to the migratory component of metastasis. thieme-connect.com

Advanced Analytical Methodologies in Trans Dihydronarciclasine Research

Chromatographic Techniques for Research-Scale Separation and Quantification

Chromatography is fundamental in the isolation and quantitative analysis of trans-Dihydronarciclasine and its analogues from complex mixtures. Various methods are employed, each offering distinct advantages in terms of resolution, sensitivity, and scalability.

High-Performance Liquid Chromatography (HPLC) with various detection methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of Amaryllidaceae alkaloids. scielo.br For this compound and its derivatives, chiral HPLC is particularly important for separating enantiomers and determining enantiomeric purity, which is crucial during synthetic processes. wiley-vch.denih.gov

One documented method for the analysis of this compound derivatives employed a Jasco PU-1580 apparatus equipped with a UV detector set to a wavelength of 256 nm. nih.gov This setup utilized a chiral column to achieve separation. nih.gov The specific conditions are detailed in the table below.

| Parameter | Condition |

|---|---|

| Instrument | Jasco PU-1580 with UV-1575 detector |

| Column | Daicel Chiralpack® OD (250 × 4.6 mm × 5 µm) |

| Mobile Phase | Hexane/Isopropanol (8:2) |

| Flow Rate | 2.0 cm³/min |

| Detection Wavelength | 256 nm |

| Temperature | 20 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a primary analytical tool for both qualitative and quantitative analysis of complex mixtures of secondary metabolites. researchgate.net It is frequently used in the study of Amaryllidaceae alkaloids. ub.edu This technique has been instrumental in the phytochemical analysis of plants known to contain compounds structurally related to this compound. For instance, GC-MS was used to identify thirteen different compounds, including the related alkaloid 7-deoxi-trans-dihydronarciclasine, in the bulbs of Hippeastrum goianum. scielo.brscielo.brfapesp.br In such studies, mass spectra are typically deconvoluted and compared against library databases containing retention indices and spectra of known alkaloids to confirm the identity of the compounds. scielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For analyzing compounds in complex biological matrices such as blood or plasma, Ultra-High Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice due to its high sensitivity, selectivity, and speed. researchgate.net While specific UPLC-MS/MS methods for this compound are not extensively detailed in the provided search results, methods developed for the closely related compounds narciclasine (B1677919) and 7-deoxynarciclasine in mouse blood are instructive. researchgate.net These methods demonstrate the capability of LC-MS/MS to achieve low detection limits and provide accurate quantification necessary for pharmacokinetic studies. researchgate.net The combination of liquid chromatography's separation power with the sensitive detection of mass spectrometry makes it invaluable for screening natural extracts and analyzing synthetic derivatives. acs.orgresearchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is recognized as a powerful technique for chiral separations in natural product research. nih.govdntb.gov.ua It is often employed for the separation and quantification of enantiomers. nih.gov While specific applications of SFC directly to this compound are not detailed, its use in the quantitative determination of other major alkaloids highlights its potential utility in this area. eurekaselect.com Mass spectra of related compounds have been measured using a Waters Investigator Supercritical Fluid Chromatograph, indicating the compatibility of SFC with mass spectrometry detectors for structural analysis. rug.nlacs.org

Spectroscopic Characterization for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most critical tool for the structural elucidation of Amaryllidaceae isocarbostyril alkaloids. ulb.ac.be The structure of this compound was originally established through detailed spectroscopic analyses, primarily NMR. acs.orgnih.gov A combination of one-dimensional (1D) techniques, such as ¹H and ¹³C NMR, and two-dimensional (2D) techniques are employed to assemble the molecular structure. ulb.ac.benih.gov

2D NMR experiments are essential for unambiguously assigning the planar structure and relative configurations. nih.gov These experiments include:

¹H-¹H COSY (Correlation Spectroscopy): Used to identify proton-proton spin systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining the relative stereochemistry of the molecule. nih.gov

The structural assignment of novel alkaloids related to this compound consistently relies on the comprehensive application of these 1D and 2D NMR experiments. researchgate.netnih.gov In modern structural elucidation workflows, experimental NMR data is often compared with quantum chemical calculations (such as DP4+ analysis) to confidently determine both the relative and absolute configurations of complex molecules. uantwerpen.bemdpi.com

| Technique | Abbreviation | Primary Information Obtained |

|---|---|---|

| Proton NMR | ¹H NMR | Provides information on the proton environment, including chemical shift, integration, and coupling. |

| Carbon-13 NMR | ¹³C NMR | Identifies the number and electronic environment of carbon atoms in the molecule. |

| Correlation Spectroscopy | COSY | Reveals ¹H-¹H coupling networks, identifying adjacent protons. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates each proton with its directly bonded carbon atom. |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows longer-range (2-3 bond) correlations between protons and carbons, establishing connectivity. |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close in space, which is critical for determining stereochemistry. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique in the structural elucidation and confirmation of this compound and its synthetic intermediates. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 0.001 atomic mass units, which allows for the determination of a compound's elemental composition. researchgate.net This capability is indispensable for distinguishing between compounds that have the same nominal mass but different chemical formulas.

In the context of this compound research, HRMS is employed to:

Confirm Molecular Formula: By providing an exact mass, HRMS verifies the elemental composition of newly synthesized batches of this compound or its analogues, ensuring the correct product has been obtained. For example, a high-resolution mass spectrometer can easily distinguish between molecules with very close molecular weights, such as C₈H₁₆O (128.12018) and C₁₀H₈ (128.06264), which would be indistinguishable on a low-resolution instrument. researchgate.net

Identify and Characterize Intermediates and Derivatives: During multi-step total syntheses, HRMS is used to confirm the structure of each intermediate. For instance, in the synthesis of 7-deoxy-trans-dihydronarciclasine (B1214033), a related compound, HRMS (specifically APCI⁺) was used to confirm the mass of a silyl (B83357) ether-protected intermediate, yielding a measured m/z of 408.1845. nih.gov

Analyze Fragmentation Patterns: The high resolution of HRMS instruments allows for the detailed analysis of fragmentation patterns. This information helps to piece together the molecular structure by identifying characteristic fragments, further confirming the identity of the target compound.

The precision of HRMS makes it a powerful tool for providing unambiguous evidence for the chemical formula of this compound and related novel compounds developed during research. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. When a molecule is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, absorbing radiation at those frequencies. masterorganicchemistry.com The resulting IR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule's functional groups. youtube.com

For this compound, the IR spectrum is characterized by absorption bands corresponding to its distinct structural features. While a specific experimental spectrum for the compound is not detailed in the provided search results, the expected characteristic peaks can be inferred from its molecular structure which includes hydroxyl (-OH), amine (-NH), lactam (cyclic amide), and aromatic ring functionalities.

Table 1: Predicted IR Absorption Bands for this compound Functional Groups

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| N-H (Amine/Amide) | Stretching | 3300-3500 | Medium, Sharp |

| C-H (sp³ Alkane) | Stretching | Below 3000 | Medium |

| C-H (sp² Aromatic) | Stretching | Above 3000 | Medium |

| C=O (Lactam) | Stretching | 1630-1680 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium to Weak |

| C-O (Alcohol) | Stretching | 1050-1250 | Strong |

The region above 1400 cm⁻¹ is typically the most useful for diagnosing the presence of specific functional groups. utdallas.edu The broad band in the 3200-3600 cm⁻¹ region from the multiple hydroxyl groups and the sharp, strong carbonyl peak from the lactam ring are particularly distinctive features in the IR spectrum of this compound.

Circular Dichroism (CD) Spectroscopy for Absolute Stereochemistry

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules like this compound. chiralabsxl.commtoz-biolabs.com The molecule has five stereogenic centers, making the determination of its absolute configuration essential. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com

The application of CD spectroscopy in determining the absolute stereochemistry of this compound involves several key principles:

Generation of a Unique Spectrum: As a chiral molecule, this compound will produce a characteristic CD spectrum with positive and/or negative peaks. Its enantiomer would produce a mirror-image spectrum. chiralabsxl.com

Comparison with Known Compounds: A primary method for assigning absolute stereochemistry is to compare the experimental CD spectrum of the synthesized molecule with the spectrum of an authentic sample of the natural product or a closely related compound whose absolute configuration is already known. chiralabsxl.commtoz-biolabs.com

Exciton (B1674681) Coupling: For molecules with multiple chromophores (light-absorbing groups) positioned closely together, the exciton coupling phenomenon in the CD spectrum can provide a definitive assignment of the absolute stereochemistry. chiralabsxl.com

While vibrational circular dichroism (VCD) is also a reliable method for determining absolute configuration in solution, electronic CD remains a widely used technique. rsc.org The absolute stereochemistry of one compound in a series, once established (often through X-ray crystallography), can be used to assign the stereochemistry of related compounds by comparing their CD spectra. chiralabsxl.com

X-ray Crystallography for Crystalline Forms and Stereochemistry

X-ray crystallography stands as the most definitive and powerful method for determining the precise three-dimensional structure of a molecule in its crystalline form. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and, most critically for a complex molecule like this compound, the absolute stereochemistry of all chiral centers. nih.govveranova.com

The process involves directing X-rays at a single, high-quality crystal of the compound. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern. veranova.com Mathematical analysis of this pattern allows for the construction of a three-dimensional electron density map, from which the exact position of each atom in the molecule can be determined. veranova.com

For this compound, X-ray crystallography is crucial for:

Unambiguous Stereochemical Assignment: It provides direct and incontrovertible proof of the relative and absolute configuration of the five stereogenic centers. veranova.comnih.govnih.gov

Analysis of Crystalline Packing: The data reveals how individual molecules of this compound are arranged in the solid state, including intermolecular interactions like hydrogen bonding.

The primary challenge in X-ray crystallography is often the initial step of growing a suitable single crystal, which can be a rate-limiting factor in the structural analysis. nih.gov However, its ability to provide a complete and accurate molecular structure makes it an indispensable tool in the chemical synthesis and characterization of complex natural products. nih.govveranova.com

Bioanalytical Methods for Detection and Quantification in Biological Matrices (Preclinical Research)

Bioanalytical methods are essential for quantifying the concentration of a drug or its metabolites in biological samples such as plasma, serum, or tissue homogenates. researchgate.netmdpi.com In the preclinical research of this compound, these methods are vital for pharmacokinetic (PK) and toxicokinetic (TK) studies, which examine how the compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism. researchgate.netnih.gov

The most widely used technique for the quantitative analysis of small molecules like this compound in biological matrices is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). mdpi.comresearchgate.net This combination offers high sensitivity, selectivity, and throughput, allowing for the accurate measurement of low concentrations of the analyte in complex biological samples. researchgate.net

The development of a bioanalytical method for this compound would involve:

Selection of Analytical Technique: HPLC-MS/MS is the method of choice due to its superior performance characteristics. researchgate.net

Sample Preparation: Devising an effective strategy to extract the analyte from the biological matrix while removing interfering substances.

Method Validation: A rigorous validation process to ensure the method is reliable, reproducible, and fit for its intended purpose.

Sample Preparation Strategies for Biological Samples

Effective sample preparation is a critical step in bioanalysis. Its main goals are to isolate this compound from the complex biological matrix, concentrate the analyte, and remove endogenous components (e.g., proteins, lipids) that could interfere with the analysis or damage the analytical instruments. researchgate.net

Common sample preparation techniques applicable to the analysis of this compound from preclinical research specimens include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample (e.g., plasma) to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). The analyte partitions into the organic layer, which is then separated, evaporated, and reconstituted for analysis.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent material packed in a cartridge. The sample is loaded onto the cartridge, interfering components are washed away, and the analyte of interest is then eluted with a small volume of solvent. This method provides cleaner extracts and allows for greater concentration of the analyte.

The choice of method depends on the required sensitivity, the nature of the biological matrix, and the physicochemical properties of this compound.

Method Validation for Quantitative Analysis in Research Specimens

Before a bioanalytical method can be used to support preclinical studies, it must undergo a thorough validation process to demonstrate its reliability and performance. researchgate.netresearchgate.net Method validation ensures that the data generated are accurate and reproducible. The key parameters assessed during validation are defined by regulatory guidelines. researchgate.net

Table 2: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description |

| Selectivity & Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous matrix components. researchgate.net |

| Linearity | The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. A correlation coefficient is often used, but other tests are necessary to confirm linearity. nih.gov |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been proven to be accurate, precise, and linear. nih.gov |

| Accuracy | The closeness of the measured concentration values to the true concentration. It is typically expressed as a percentage of the nominal value. |

| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samples. It is assessed at both intra-day and inter-day levels. |

| Recovery | The efficiency of the extraction process, calculated by comparing the analyte response from an extracted sample to the response of a non-extracted standard of the same concentration. nih.gov |

| Matrix Effect | The alteration of the analyte's ionization efficiency due to co-eluting substances from the biological matrix. researchgate.net It is a critical parameter to evaluate in LC-MS/MS methods. |

| Stability | The chemical stability of the analyte in the biological matrix under various conditions that may be encountered during sample handling, storage, and analysis (e.g., freeze-thaw cycles, long-term storage). nih.gov |

Successful completion of this validation process demonstrates that the analytical method is robust and suitable for the quantitative determination of this compound in preclinical research specimens. nih.gov

Computational and Theoretical Studies of Trans Dihydronarciclasine

Computational and theoretical chemistry have emerged as indispensable tools in the field of drug discovery and development. These in silico methods provide profound insights into the molecular interactions, structural requirements, and potential pharmacological profiles of bioactive compounds like trans-dihydronarciclasine. By simulating complex biological systems and predicting molecular behaviors, these studies accelerate the identification of potential therapeutic targets and guide the optimization of lead compounds, saving significant time and resources in the preclinical phase.

Preclinical Pharmacological Investigations

In Vitro Efficacy Studies in Disease Models

trans-Dihydronarciclasine has demonstrated significant cytotoxicity and antiproliferative activity across a broad spectrum of human cancer cell lines. In studies utilizing the U.S. National Cancer Institute's (NCI) 60-cell line panel, the compound exhibited potent growth inhibition with a mean panel GI₅₀ (concentration causing 50% growth inhibition) of 12.6 nM. Its efficacy spans various cancer types, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney nih.govnih.gov.

The racemic mixture, (±)-trans-dihydronarciclasine, was identified as the most potent cytotoxic agent among a series of 13 synthesized Amaryllidaceae alkaloid analogues evaluated against the NCI-60 panel nih.govnih.gov. Structure-activity relationship (SAR) studies have highlighted the importance of specific structural features for its potent antiproliferative effects. The presence of a hydroxyl group at the C-7 position and a rigid 1,3-benzodioxole (B145889) scaffold are considered essential for its biological activity nih.gov. The potent anticancer activity of this compound is structurally related to (+)-pancratistatin, a compound known to induce apoptosis in cancer cells through the mitochondrial pathway while showing less toxicity to normal human cells nih.gov.

Table 1: Anticancer Activity of trans-Dihydronarciclasine Across Various Cancer Cell Line Panels

| Cancer Type | Activity |

|---|---|

| Leukemia | Potent Growth Inhibition |

| Melanoma | Potent Growth Inhibition |

| Lung Cancer | Potent Growth Inhibition |

| Colon Cancer | Potent Growth Inhibition |

| Brain Cancer | Potent Growth Inhibition |

| Ovarian Cancer | Potent Growth Inhibition |

| Breast Cancer | Potent Growth Inhibition |

| Prostate Cancer | Potent Growth Inhibition |

| Kidney Cancer | Potent Growth Inhibition |

This compound has shown promising broad-spectrum antiviral activity. The trans-isomer of the compound is reported to be potent against a variety of RNA viruses, whereas the corresponding cis-isomer was found to be completely inactive, underscoring the stereospecificity of its antiviral action.

While broad activity against RNA viruses is established, specific research has also highlighted the potential of its derivatives against both RNA and DNA viruses. For instance, a 7-hydroxyl derivative of dihydronarciclasine (B1211861) was identified as a potent and selective antiviral agent targeting SARS-CoV-2 (an RNA virus) and Herpes Simplex Virus-1 (HSV-1, a DNA virus).

The derivative 7-deoxy-trans-dihydronarciclasine (B1214033), also referred to as E144, has been extensively studied for its neuroprotective properties, particularly in the context of Alzheimer's disease (AD) pathology. The accumulation of β-amyloid (Aβ) peptides is a primary pathological hallmark of AD nih.govresearchgate.net. These peptides are generated from the amyloid precursor protein (APP) through cleavage by β- and γ-secretases in the amyloidogenic pathway nih.gov. An alternative, non-amyloidogenic pathway involves α-secretase, which cleaves APP within the Aβ domain, precluding Aβ formation and producing the neuroprotective soluble APPα (sAPPα) fragment nih.govresearchgate.net.

In vitro studies using HeLa cells that overexpress human APP with the Swedish mutation showed that E144 effectively reduces the levels of mature APP nih.gov. This leads to a concomitant decrease in the levels of Aβ and other fragments from the amyloidogenic pathway, such as sAPPβ nih.gov.

Furthermore, E144 has been shown to directly activate α-secretases, specifically A Disintegrin and Metalloproteinase 10 (ADAM10) and 17 (ADAM17), in a substrate-specific manner researchgate.net. This activation enhances the non-amyloidogenic processing of APP, resulting in an increased production of the neuroprotective sAPPα fragment researchgate.net. These findings suggest that 7-deoxy-trans-dihydronarciclasine can mitigate AD pathology by both reducing the substrate for Aβ production and promoting a neuroprotective processing pathway nih.govresearchgate.net.

Chronic neuroinflammation, characterized by the overactivation of microglia, is a key component in the pathophysiology of neurodegenerative diseases nih.govnih.govresearchgate.net. The compound 7-deoxy-trans-dihydronarciclasine (E144) has demonstrated significant anti-inflammatory and immunomodulatory effects in cellular models of neuroinflammation nih.govresearchgate.net.

In studies using lipopolysaccharide (LPS)-activated BV-2 microglial cells, E144 attenuated the expression of key pro-inflammatory factors nih.govresearchgate.net. This includes a reduction in the production of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) nih.gov. Furthermore, E144 suppressed the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.govresearchgate.net.

In addition to suppressing pro-inflammatory mediators, E144 exhibits immunomodulatory activity by promoting the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10) nih.govresearchgate.net. This dual action of inhibiting pro-inflammatory pathways while enhancing anti-inflammatory responses highlights its potential as an agent for controlling neuroinflammatory processes.

Table 2: In Vitro Anti-inflammatory Effects of 7-deoxy-trans-dihydronarciclasine (E144)

| Pro-inflammatory Factor | Effect of E144 | Anti-inflammatory Factor | Effect of E144 |

|---|---|---|---|

| Nitric Oxide (NO) | Attenuated | Interleukin-10 (IL-10) | Promoted |

| Prostaglandin E₂ (PGE₂) | Attenuated | ||

| Inducible Nitric Oxide Synthase (iNOS) | Attenuated | ||

| Cyclooxygenase-2 (COX-2) | Attenuated | ||

| Tumor Necrosis Factor-α (TNF-α) | Attenuated | ||

| Interleukin-6 (IL-6) | Attenuated |

In Vivo Efficacy in Animal Models of Disease

Direct studies evaluating the in vivo efficacy of this compound in specific tumor xenograft models were not identified in the reviewed literature. Patient-derived tumor xenografts (PDXs) are preclinical models where tumor tissue from a patient is implanted into an immunodeficient mouse, serving as a valuable tool for assessing anticancer drug efficacy researchgate.netnih.gov. While the potent in vitro anticancer activity of this compound suggests potential for in vivo efficacy, further research utilizing such xenograft models is needed to substantiate this. The compound's close structural and biological relationship to (+)-pancratistatin, which has well-documented in vivo anticancer activity, provides a strong rationale for future investigations in this area nih.gov.

Neurodegenerative Animal Models (e.g., Alzheimer's disease transgenic mice)

Research has explored the therapeutic potential of 7-deoxy-trans-dihydronarciclasine, an active component isolated from Lycoris chejuensis, in animal models of Alzheimer's disease (AD). nih.gov In one key study, the compound, referred to as E144, was administered to Tg2576 mice, a transgenic model that overexpresses a mutated human amyloid precursor protein (APP) and develops age-dependent amyloid plaques and cognitive deficits, mimicking aspects of human AD. nih.gov

The administration of E144 was found to normalize behavioral deficits observed in these transgenic mice. nih.gov Mechanistically, the compound exerted significant effects on the amyloidogenic pathway. In the cerebral cortex of the Tg2576 mice, E144 treatment led to a decrease in the levels of both β-amyloid (Aβ) and the amyloid precursor protein (APP). nih.gov Further investigation revealed that E144 decreased the levels of soluble APPβ (sAPPβ) and sAPPα, as well as the APP C-terminal fragment. nih.gov These findings suggest that 7-deoxy-trans-dihydronarciclasine may act as a disease-modifying agent for Alzheimer's disease by targeting the production of β-amyloid. nih.gov

| Animal Model | Compound | Key Findings in Cerebral Cortex | Behavioral Outcome |

|---|---|---|---|

| Tg2576 Mice (AD Model) | 7-deoxy-trans-dihydronarciclasine (E144) | Reduced levels of β-amyloid (Aβ) and Amyloid Precursor Protein (APP). nih.gov Decreased levels of sAPPβ, sAPPα, and C-terminal fragment. nih.gov | Normalization of behavioral deficits. nih.gov |

Anti-inflammatory Animal Models

The anti-neuroinflammatory properties of 7-deoxy-trans-dihydronarciclasine (E144) have been investigated in in vivo models. nih.gov Persistent neuroinflammation and the overactivation of microglia are known to play a significant role in the pathophysiology of neurodegenerative diseases. nih.govresearchgate.net

In a study utilizing lipopolysaccharide (LPS)-treated mice, a common model for inducing a systemic inflammatory response, E144 demonstrated potent anti-inflammatory effects. nih.gov The compound attenuated the expression of key pro-inflammatory mediators, tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2), within the cerebral cortex. nih.gov Furthermore, these anti-inflammatory effects were also observed in the Tg2576 transgenic mouse model of Alzheimer's disease, indicating the compound's relevance in a disease-specific context of neuroinflammation. nih.govnih.gov In addition to reducing inflammatory protein expression, treatment with E144 was shown to decrease the presence of reactive immune cells, as visualized by the marker Ionized calcium-binding adapter molecule 1 (Iba1). nih.gov These results suggest that 7-deoxy-trans-dihydronarciclasine could serve as a potential agent for mitigating the excessive production of pro-inflammatory factors associated with neuroinflammation. nih.gov

| Animal Model | Compound | Key Anti-inflammatory Effects in Cerebral Cortex |

|---|---|---|

| Lipopolysaccharide (LPS)-treated mice | 7-deoxy-trans-dihydronarciclasine (E144) | Attenuated expression of TNF-α and COX-2. nih.gov |

| Tg2576 Mice (AD Model) | 7-deoxy-trans-dihydronarciclasine (E144) | Attenuated expression of TNF-α and COX-2. nih.gov Reduced reactive immune cells (Iba1 visualization). nih.gov |

Pharmacokinetic and Pharmacodynamic Profiling in Animal Models (excluding human data)

Detailed in vivo pharmacokinetic studies for this compound and its derivatives are not extensively reported in the available scientific literature. However, computational, or in silico, predictions have been used to estimate the pharmacokinetic properties of a group of Amaryllidaceae alkaloids, including 7-deoxy-trans-dihydronarciclasine. researchgate.net These predictive models assess a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. researchgate.net The in silico analysis suggested that 7-deoxy-trans-dihydronarciclasine has characteristics indicative of good absorption and permeation, which would predict good oral bioavailability. researchgate.net It is critical to note that these are computational predictions and have not been confirmed by direct experimental data from animal models.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animals

Comprehensive experimental data detailing the absorption, distribution, metabolism, and excretion (ADME) of 7-deoxy-trans-dihydronarciclasine in animal models is currently limited in published research. The primary available information comes from in silico ADMET predictions, which suggest the compound is likely to have favorable absorption and permeation characteristics. researchgate.net These computational tools are valuable in early-stage drug discovery for forecasting a compound's potential pharmacokinetic behavior, but they require validation through definitive in vivo studies in preclinical animal models. researchgate.net

Target Engagement and Biomarker Modulation in Preclinical Systems

Studies in preclinical animal models provide clear evidence of target engagement and biomarker modulation by 7-deoxy-trans-dihydronarciclasine (E144). nih.govnih.gov In the context of neurodegeneration, the compound's activity was demonstrated in the Tg2576 mouse model of Alzheimer's disease. nih.gov

The key biomarkers modulated in this model include:

β-amyloid (Aβ): A significant reduction in the levels of this pathogenic peptide, a primary component of amyloid plaques, was observed. nih.gov

APP Cleavage Products: The compound decreased the levels of sAPPβ, sAPPα, and APP C-terminal fragments, indicating an interaction with the APP processing pathway. nih.gov

In animal models of neuroinflammation, E144 demonstrated engagement with inflammatory pathways by modulating the following biomarkers in the cerebral cortex:

Tumor Necrosis Factor-alpha (TNF-α): Expression of this pro-inflammatory cytokine was attenuated. nih.gov

Cyclooxygenase-2 (COX-2): The expression of this enzyme, which is involved in the synthesis of inflammatory prostaglandins, was reduced. nih.gov

Ionized calcium-binding adapter molecule 1 (Iba1): A reduction in the visualization of this marker points to a decrease in microglial activation. nih.gov

These findings collectively demonstrate that 7-deoxy-trans-dihydronarciclasine engages with key pathological targets in both Alzheimer's disease and neuroinflammation preclinical models, leading to the modulation of relevant biomarkers.

| Pathological Context | Animal Model | Modulated Biomarkers | Effect |

|---|---|---|---|

| Alzheimer's Disease | Tg2576 Mice | β-amyloid (Aβ) | Decreased nih.gov |

| Amyloid Precursor Protein (APP) | Decreased nih.gov | ||

| sAPPβ, sAPPα, C-terminal fragment | Decreased nih.gov | ||

| Cognition | Improved nih.gov | ||

| Neuroinflammation | LPS-treated Mice & Tg2576 Mice | TNF-α | Decreased nih.gov |

| COX-2 | Decreased nih.gov | ||

| Reactive Immune Cells (Iba1) | Decreased nih.gov |

Potential Therapeutic Applications: Mechanistic Rationale Preclinical Perspective

Oncology: Rationale Based on Antiproliferative, Apoptotic, and Anti-angiogenic Mechanisms